Pantethine

Vue d'ensemble

Description

La pantethine, également connue sous le nom de bis-pantethine ou de coenzyme this compound, est une forme dimère de la this compound. Elle est produite à partir de l'acide pantothénique (vitamine B5) par l'addition de cystéamine. La this compound est constituée de deux molécules de this compound liées par un pont disulfure. Elle sert d'intermédiaire dans la production de la coenzyme A, qui est essentielle à diverses voies métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La pantethine est synthétisée à partir de l'acide pantothénique par une série de réactions impliquant la cystéamine. Le processus implique la formation de this compound, qui est ensuite dimérisée pour former de la this compound. Les conditions réactionnelles comprennent généralement l'utilisation d'agents réducteurs et de niveaux de pH spécifiques pour faciliter la formation du pont disulfure .

Méthodes de production industrielle : La production industrielle de this compound implique la fermentation de micro-organismes qui produisent de l'acide pantothénique, suivie d'une modification chimique pour ajouter de la cystéamine et former de la this compound. La this compound est ensuite dimérisée dans des conditions contrôlées pour produire de la this compound. Cette méthode garantit un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Detailed Analysis of Chemical Reactions

2.1 Reduction of the Disulfide Bridge

The disulfide bridge in pantethine can be reduced using reducing agents such as dithiothreitol (DTT) to yield two molecules of pantetheine.

This reduction is crucial in biological systems as pantetheine is the direct precursor to 4'-phosphopantetheine, an intermediate in CoA synthesis .

2.2 Oxidation Reactions

This compound can undergo oxidation reactions, although specific details of these reactions are not extensively documented in the provided sources. Oxidizing agents like hydrogen peroxide can react with this compound.

2.3 Substitution Reactions

Substitution reactions involving the cysteamine moiety can lead to the formation of various pantetheine derivatives. These reactions involve replacing the cysteamine group with other functional groups, modifying the chemical properties and biological activity of the molecule.

2.4 Synthesis of this compound from Pantothenic Acid

This compound is synthesized from pantothenic acid through a series of reactions involving cysteamine. The process includes the formation of pantetheine, which is then dimerized to form this compound. Industrial production involves microbial fermentation of pantothenic acid, followed by chemical modification to add cysteamine and form pantetheine, which is then dimerized under controlled conditions.

2.5 this compound as a Precursor to Coenzyme A (CoA)

This compound serves as a precursor for CoA synthesis. The process involves several enzymatic steps :

-

This compound is converted into pantetheine.

-

Pantetheine is converted into 4'-phosphopantetheine.

-

4'-phosphopantetheine is then incorporated into CoA through further enzymatic reactions .

2.6 this compound Ketals and Hydrolysis

This compound can be synthesized by hydrolysis of its corresponding ketal. The ketals are hydrolyzed to this compound by treatment with aqueous acid .

Reaction Conditions and Reagents

Reactions involving this compound typically require mild conditions to preserve the integrity of the disulfide bridge. Common reagents include:

-

Reducing agents (e.g., DTT)

-

Oxidizing agents (e.g., hydrogen peroxide)

Products of this compound Reactions

The major products formed from this compound reactions include:

-

Pantetheine (from reduction of the disulfide bridge)

-

Pantothenic acid (from hydrolysis)

-

Substituted derivatives of pantetheine (from substitution reactions)

This compound and Oxidative Stress

This compound has been shown to reduce levels of oxidative damage. Studies on Drosophila models indicate that this compound can mitigate oxidative stress by reducing the levels of oxidized proteins .

Therapeutic Relevance

This compound is used as a dietary supplement to treat hypertriglyceridemia and favorably impacts lipid risk factors in individuals with hypercholesterolemia, arteriosclerosis, and diabetes .

Applications De Recherche Scientifique

Neuroprotective Effects

Alzheimer's Disease

Recent studies have demonstrated that pantethine exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease. In a study involving transgenic mice (5XFAD), this compound treatment for 5.5 months resulted in:

- Reduction of Amyloid Beta Deposits : An 85% reduction in amyloid beta plaque deposits was observed.

- Decreased Glial Reactivity : Glial reactivity markers (GFAP and IBA1) decreased by 80% and 40%, respectively.

- Behavioral Improvements : Treated mice showed reduced aggression and improved cognitive function .

Mechanisms of Action

this compound appears to modulate gene expression related to inflammation and amyloid processing, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Cardiovascular Health

Lipid Profile Improvement

this compound has been shown to favorably alter lipid profiles in individuals at risk for cardiovascular disease. In clinical trials:

- Total Cholesterol Reduction : A significant decrease in total cholesterol (6% to 11%) was noted over 16 weeks.

- Low-Density Lipoprotein Reduction : LDL cholesterol levels dropped by approximately 11% .

Dosage and Efficacy

The optimal dosing regimen identified was 300 mg taken twice daily, which sustained lipid improvements without significant side effects .

Antiviral Properties

SARS-CoV-2 Inhibition

Recent research indicates that this compound may possess antiviral properties against SARS-CoV-2. In vitro studies showed:

- Significant Viral Load Reduction : this compound treatment led to over a 97% reduction in viral infection rates at higher concentrations (1000 µM).

- Gene Expression Modulation : The treatment significantly inhibited the expression of viral proteins associated with infection .

Metabolic Disorders

Potential Benefits for Fatty Liver Disease

this compound has been suggested as a potential treatment for fatty liver disease due to its ability to improve lipid metabolism and reduce liver fat accumulation .

Summary of Research Findings

| Application Area | Key Findings | Study Type |

|---|---|---|

| Neuroprotection | Reduced amyloid plaques and glial reactivity | Preclinical (mouse models) |

| Cardiovascular Health | Decreased total cholesterol and LDL levels | Randomized controlled trials |

| Antiviral Properties | Significant inhibition of SARS-CoV-2 | In vitro studies |

| Metabolic Disorders | Improved lipid metabolism; potential for fatty liver | Observational studies |

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound across different populations:

- Hyperlipidemia Study : A randomized controlled trial involving 120 participants found that this compound significantly reduced lipid levels compared to placebo after 16 weeks.

- Alzheimer's Disease Model : In a preclinical study with transgenic mice, this compound treatment led to substantial neuroprotective effects, suggesting its potential application in human Alzheimer's therapy.

Mécanisme D'action

Pantethine exerts its effects through two primary mechanisms:

Precursor for Coenzyme A Synthesis: this compound serves as a precursor for the synthesis of coenzyme A, which is involved in the transfer of acetyl groups in various metabolic pathways.

Inhibition of Fatty Acid Synthase: this compound inhibits fatty acid synthase, an enzyme involved in the synthesis of fatty acids.

Comparaison Avec Des Composés Similaires

La pantethine est unique par rapport à d'autres composés similaires en raison de sa forme disulfure stable et de son rôle direct dans la synthèse de la coenzyme A. Parmi les composés similaires, on peut citer :

Acide pantothénique (vitamine B5) : Contrairement à la this compound, l'acide pantothénique nécessite des étapes supplémentaires pour être converti en coenzyme A.

This compound : La this compound est la forme réduite de la this compound et sert d'intermédiaire dans la synthèse de la coenzyme A.

Fénofibrate : Le fénofibrate est un autre agent hypolipidémiant qui réduit les triglycérides plus efficacement que la this compound.

Activité Biologique

Pantethine, a derivative of vitamin B5 (pantothenic acid), has garnered attention for its diverse biological activities, particularly in metabolic regulation, neuroprotection, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Overview of this compound

This compound is a coenzyme A precursor that plays a crucial role in various biochemical pathways, including lipid metabolism and energy production. It is known for its ability to modulate cholesterol levels and exhibit anti-inflammatory properties.

2.1 Lipid Metabolism and Cardiovascular Health

Research has consistently demonstrated that this compound can significantly lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels. A study involving 120 subjects showed a notable reduction in TC by 6 mg/dL (3%) and LDL-C by 4 mg/dL (4%) after 16 weeks of this compound supplementation compared to placebo controls .

| Study Duration | This compound Dosage | TC Reduction | LDL-C Reduction |

|---|---|---|---|

| 16 weeks | 600 mg/d for weeks 1-8, then 900 mg/d for weeks 9-16 | 6 mg/dL (3%) | 4 mg/dL (4%) |

These findings suggest that this compound supplementation can be beneficial for individuals at low to moderate cardiovascular disease risk, potentially reducing overall future cardiovascular risk .

2.2 Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). In a study involving transgenic mice, long-term treatment with this compound resulted in reduced glial reactivity and amyloid-beta (Aβ) deposition, which are hallmarks of AD pathology. Behavioral improvements were also noted, indicating its potential as a therapeutic agent .

| Treatment Group | Glial Reactivity Reduction | Aβ Deposition Reduction | Behavioral Improvement |

|---|---|---|---|

| This compound | Significant | Significant | Improved |

The transcriptomic analysis revealed that this compound modulates gene expression associated with AD progression, suggesting it could help maintain brain homeostasis during disease development .

2.3 Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-1β. In vitro studies have indicated that this compound can alleviate inflammation in astrocytes treated with Aβ oligomers, further supporting its role in neuroprotection .

3.1 Pediatric Use in PKAN

A pilot trial assessing the efficacy of this compound in children with Pantothenate Kinase-Associated Neurodegeneration (PKAN) reported that while motor function did not significantly improve after treatment, there was a noted delay in the progression of motor symptoms . The study highlighted the safety profile of this compound, with no adverse events reported during the trial.

3.2 Antiviral Potential Against SARS-CoV-2

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. In vitro experiments demonstrated that this compound effectively reduced viral replication and protein expression in infected cells, suggesting its potential as an adjunctive therapy for COVID-19 .

| Treatment Condition | Viral Replication Reduction | IC50 Value |

|---|---|---|

| Preinfection Treatment | Significant reduction | 26.55 µM |

| Postinfection Treatment | Over 97% reduction | 17.72 µM |

4. Conclusion

This compound exhibits a broad spectrum of biological activities that make it a candidate for various therapeutic applications, particularly in cardiovascular health, neuroprotection, and potentially as an antiviral agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Propriétés

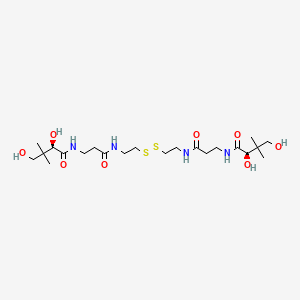

IUPAC Name |

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046815 | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16816-67-4, 644967-47-5 | |

| Record name | Pantethine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantethine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantethine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.